(3S)-3-phenoxypiperidine
Overview
Description
(3S)-3-phenoxypiperidine is a chemical compound characterized by a piperidine ring substituted with a phenoxy group at the third position
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and receptors in the body
Mode of Action
The exact mode of action of (3S)-3-phenoxypiperidine is currently unknown due to the lack of specific information available. Generally, compounds like this interact with their targets, leading to changes in the function of the target, which can result in various physiological effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-phenoxypiperidine typically involves the reaction of piperidine with phenol derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with the piperidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-phenoxypiperidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the piperidine ring can produce various piperidine derivatives.
Scientific Research Applications
(3S)-3-phenoxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-phenoxypiperidine: The enantiomer of (3S)-3-phenoxypiperidine, which may have different biological activities due to its stereochemistry.
4-phenoxypiperidine: A compound with the phenoxy group at the fourth position, which can exhibit different reactivity and properties.
3-phenylpiperidine: A similar compound where the phenoxy group is replaced with a phenyl group, affecting its chemical and biological behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a phenoxy group and a piperidine ring. This combination of features allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(3S)-3-phenoxypiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNIJKUTWDGMV-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845902-72-8 | |
Record name | (3S)-3-phenoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.